An In-depth Technical Guide to the Physicochemical Properties of Steviolmonoside
An In-depth Technical Guide to the Physicochemical Properties of Steviolmonoside
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Steviolmonoside, a key diterpene glycoside derived from the leaves of Stevia rebaudiana. This document is intended to serve as a foundational resource, presenting quantitative data, detailed experimental methodologies, and relevant biochemical and experimental workflows to support research and development activities.
Core Physicochemical Characteristics
Steviolmonoside is a beta-D-glucoside formed from the formal condensation of the tertiary allylic hydroxy group of steviol (B1681142) with beta-D-glucopyranose.[1] It serves as a crucial intermediate in the biosynthesis of more complex steviol glycosides like stevioside (B1681144) and rebaudioside A.[2][3][4] Its physical state is typically a white to light yellow powder.[5][6]
The fundamental physicochemical properties of Steviolmonoside are summarized in the table below. This data is essential for understanding its behavior in various experimental and formulation contexts.
| Property | Value | Source(s) |
| Molecular Formula | C₂₆H₄₀O₈ | [1] |
| Molecular Weight | 480.6 g/mol | [1] |
| Exact Mass | 480.27231823 Da | [1] |
| Physical Description | Powder | [6] |
| Melting Point | Data not available. For context, the related compound Steviolbioside melts at 198–199 °C. | |
| Solubility | Soluble in DMSO, Pyridine, Methanol, and Ethanol.[6] Water solubility data is not readily available, but related steviol glycosides are generally poorly soluble in water.[5][7][8] | |
| Specific Optical Rotation | Data not available. | |
| Computed XLogP3 | 2.2 | [1] |
| Topological Polar Surface Area | 137 Ų | [1] |
| Hydrogen Bond Donor Count | 5 | |
| Hydrogen Bond Acceptor Count | 8 |
Experimental Protocols
Detailed and reproducible methodologies are critical for the accurate assessment of physicochemical properties. While specific experimental records for Steviolmonoside are not publicly detailed, the following sections describe standard protocols applicable to steviol glycosides.
The melting point of a solid crystalline substance is a key indicator of its purity.
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Apparatus: Digital melting point apparatus (e.g., DigiMelt).
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Procedure:
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A small, dry sample of Steviolmonoside powder is finely ground and packed into a capillary tube to a height of approximately 2-3 mm.
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The tube is placed into the heating block of the melting point apparatus.[9]
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The sample is heated at a rapid rate (e.g., 10-15 °C/min) to determine an approximate melting range.
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A second, fresh sample is prepared and heated to a temperature approximately 20 °C below the estimated range.
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The heating rate is then slowed to 1-2 °C/min to allow for precise observation.
-
The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted into a clear liquid.[9]
-
Equilibrium solubility measurement is a standard method to quantify the solubility of a compound in a specific solvent.
-
Apparatus: HPLC system with UV detector, analytical balance, temperature-controlled shaker, centrifuge.
-
Procedure:
-
An excess amount of Steviolmonoside is added to a known volume of the solvent (e.g., water, ethanol) in a sealed vial.
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The vial is placed in a temperature-controlled shaker and agitated for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
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After equilibration, the suspension is centrifuged at high speed to pellet the undissolved solid.[8]
-
A sample of the clear supernatant is carefully removed, filtered (e.g., through a 0.45 µm filter), and diluted as necessary.[10]
-
The concentration of the dissolved Steviolmonoside in the diluted supernatant is quantified using a validated HPLC-UV method at a specific wavelength (e.g., 210 nm), by comparing its peak area to a standard calibration curve.[8][11]
-
Optical rotation measures the extent to which a chiral compound rotates plane-polarized light, a fundamental property of enantiomers.
-
Apparatus: Polarimeter.
-
Procedure:
-
A solution of Steviolmonoside is prepared by accurately weighing the compound and dissolving it in a specific solvent (e.g., ethanol) to a known concentration (c), typically in g/mL.[12]
-
The polarimeter cell of a known path length (l), in decimeters (dm), is rinsed and then filled with the prepared solution, ensuring no air bubbles are present.
-
A blank reading is first taken with the cell filled only with the pure solvent.
-
The cell containing the sample solution is then placed in the polarimeter, and the observed angle of rotation (α) is measured.[12]
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The specific rotation [α] is calculated using Biot's Law: [α] = α / (l × c) .[13] The measurement is typically reported with the temperature and the wavelength of light used (e.g., the sodium D-line, 589 nm).[13][14]
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Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key biological and experimental workflows relevant to Steviolmonoside.
Steviolmonoside is a pivotal intermediate in the enzymatic pathway that produces the diversity of steviol glycosides found in Stevia rebaudiana. The process begins with the aglycone steviol and proceeds through a series of glycosylation steps catalyzed by UDP-dependent glycosyltransferases (UGTs).[2][3]
The isolation of Steviolmonoside and other steviol glycosides from Stevia leaves involves a multi-step process designed to extract the target compounds and remove impurities such as pigments, lipids, and other plant metabolites.
References
- 1. Steviolmonoside | C26H40O8 | CID 21593622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and production of steviol glycosides: recent research trends and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. fao.org [fao.org]
- 6. Steviolmonoside | CAS:60129-60-4 | Manufacturer ChemFaces [chemfaces.com]
- 7. Solubility Enhancement of Steviol Glycosides and Characterization of Their Inclusion Complexes with Gamma-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 10. researchgate.net [researchgate.net]
- 11. Validation of an HPLC Method for Pretreatment of Steviol Glycosides in Fermented Milk - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scilearn.sydney.edu.au [scilearn.sydney.edu.au]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. European Pharmacopoeia 2.2.7. Optical Rotation | Anton Paar Wiki [wiki.anton-paar.com]
